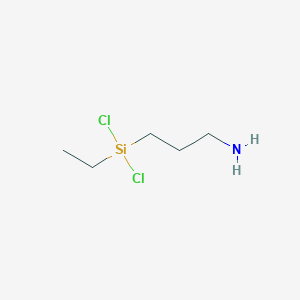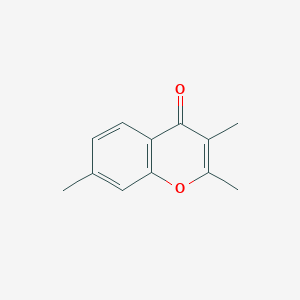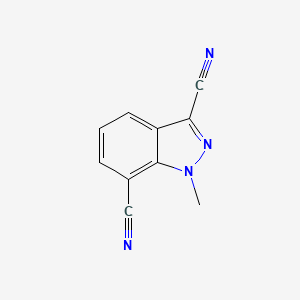
1-Methyl-1H-indazole-3,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indazole-3,7-dicarbonitrile is an organic compound with the molecular formula C10H6N4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of a methyl group at the 1-position and two cyano groups at the 3 and 7 positions of the indazole ring.
Preparation Methods
The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile typically involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . The reaction conditions often include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-indazole-3,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-indazole-3,7-dicarbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazole-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1H-indazole-3,7-dicarbonitrile can be compared with other indazole derivatives, such as:
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile: This derivative contains a fluorine atom and an ether linkage, which can influence its reactivity and biological activity.
Properties
CAS No. |
256228-69-0 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-methylindazole-3,7-dicarbonitrile |
InChI |
InChI=1S/C10H6N4/c1-14-10-7(5-11)3-2-4-8(10)9(6-12)13-14/h2-4H,1H3 |
InChI Key |
NPCGIZHLEMNAFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=N1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)
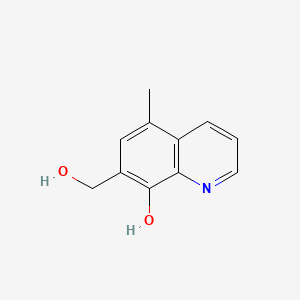

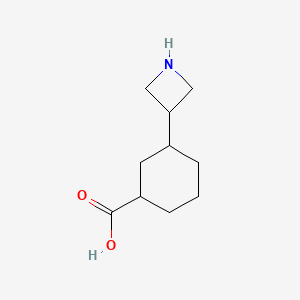
![3-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B11907999.png)
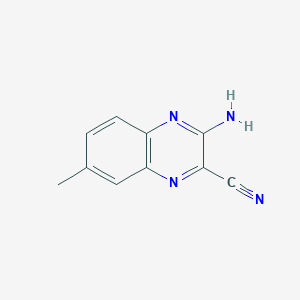
![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)
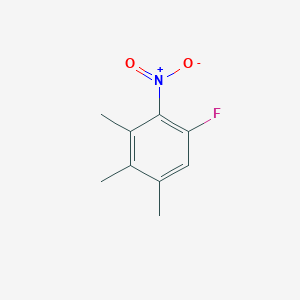
![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)
![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)
